Reactivity Order in the Formation of Dialkyl Amidophosphonates
In the reaction with aniline in the presence of carbon tetrachloride and a tertiary base, the reaction difficulty was found to increase with the steric bulk of the dialkyl phosphite's alkyl groups. Diisopropyl phosphite (di-iso-propyl-) was among the slowest to react, being more difficult than dimethyl-, diethyl-, di-n-propyl-, and di-n-butyl- phosphite, and only second to di-sec-butylphosphite [1]. This demonstrates a clear, sterics-driven reactivity gradient.
| Evidence Dimension | Relative Reactivity (Ease of Reaction) |
|---|---|
| Target Compound Data | Slowest group (di-iso-propyl-) |
| Comparator Or Baseline | Dimethyl- (fastest), diethyl-, di-n-propyl-, di-n-butyl-, di-n-amyl-, di-iso-butyl- phosphites |
| Quantified Difference | Qualitative order: di-iso-propyl- << dimethyl- (fastest) |
| Conditions | Reaction with aniline in CCl4 with a tertiary base to form dialkylanilinophosphonates. |
Why This Matters
This established reactivity order allows synthetic chemists to rationally select diisopropyl hydrogen phosphite when a slower, more controlled reaction is desired to prevent exotherms or minimize side reactions, or conversely, to avoid it when high throughput is the primary goal.
- [1] Tong, Z.-S., & Chen, S.-C. (1959). Studies on the Organo-Amido-Phosphorus Compounds II. The Influence of the Alkyl Radicals of Dialkylphosphites on the Preparation of Dialkyl Amidophosphonates. Acta Chimica Sinica, 25(5), 317-322. View Source
